

## A Comparative Guide to Novel Quantitative Metrics for EHIDA Scans

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This guide provides an objective comparison of novel quantitative metrics for Enhanced Hepatobiliary Iminodiacetic Acid (**EHIDA**) scans, alongside the established metric of Gallbladder Ejection Fraction (GBEF). Detailed experimental protocols, comparative data, and workflow visualizations are presented to support researchers and clinicians in the evaluation and adoption of these advanced diagnostic tools.

### **Overview of Quantitative Metrics**

**EHIDA** scans are widely utilized for the functional assessment of the liver and gallbladder. While Gallbladder Ejection Fraction (GBEF) is a well-established metric for gallbladder dyskinesia, several novel quantitative indices have been proposed to provide a more comprehensive assessment of hepatobiliary function, particularly focusing on hepatic uptake and clearance. This guide explores the validation and comparison of these novel metrics.

# Established Metric: Gallbladder Ejection Fraction (GBEF)

GBEF is the most common quantitative metric derived from HIDA scans, used to assess gallbladder motor function.

#### **Experimental Protocol: GBEF Calculation**



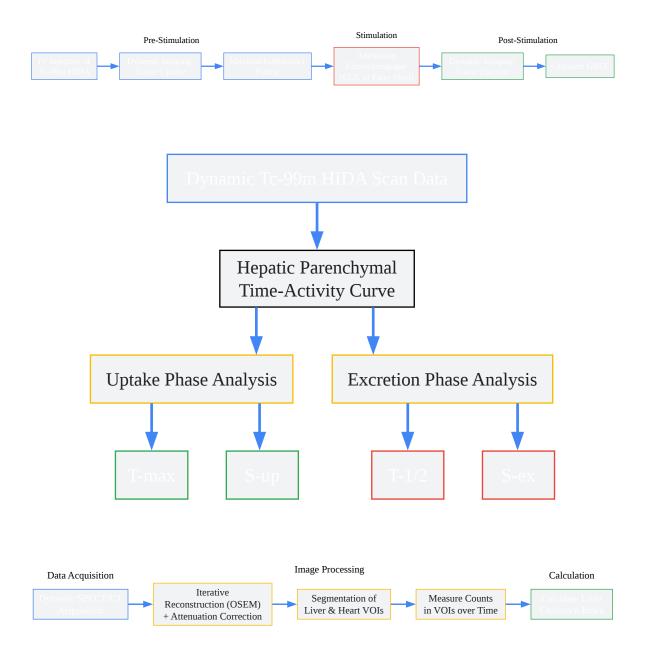
The calculation of GBEF involves the following steps:

- Intravenous administration of a Technetium-99m (Tc-99m) labeled HIDA agent.
- Dynamic imaging to monitor the accumulation of the radiotracer in the gallbladder.
- Once maximal gallbladder filling is observed, a cholecystagogue, such as cholecystokinin
  (CCK) or a fatty meal, is administered to stimulate gallbladder contraction.
- Post-stimulation dynamic images are acquired to measure the ejection of the radiotracer from the gallbladder.
- · GBEF is calculated using the formula:
  - GBEF (%) = [(Maximum Gallbladder Counts Minimum Gallbladder Counts) / Maximum Gallbladder Counts] x 100

A GBEF of less than 35-40% is generally considered abnormal and may be indicative of chronic acalculous cholecystitis or gallbladder dyskinesia.

#### **Experimental Workflow: GBEF Calculation**





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